ML154

Description

Propriétés

IUPAC Name |

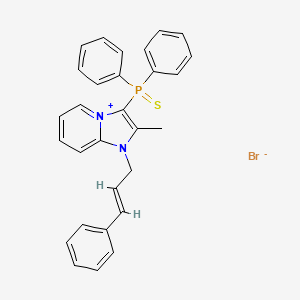

[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAQCMBWGUOBIX-ZUQRMPMESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26BrN2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032908 | |

| Record name | ML-154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345964-89-7 | |

| Record name | Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ML-154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ML154: A Technical Guide to a Potent and Selective NPSR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ML154 (also known as NCGC00185684), a potent, selective, and brain-penetrant antagonist of the Neuropeptide S Receptor (NPSR). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the NPS-NPSR system.

Core Compound Information

| Compound Name | This compound |

| Synonyms | NCGC84, NCGC00185684 |

| Chemical Name | 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridinium bromide |

| CAS Number | 1345964-89-7 |

| Molecular Formula | C₂₉H₂₆BrN₂PS |

| Molar Mass | 545.48 g/mol |

Quantitative Data Summary

The following tables summarize the in vitro potency and activity of this compound as an NPSR antagonist.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Calcium Mobilization | IC₅₀ | 22.1 | CHO-NPSR | [1] |

| cAMP Accumulation | IC₅₀ | 36.5 | CHO-NPSR | [1] |

| ERK Phosphorylation | IC₅₀ | 9.3 | CHO-NPSR | [2] |

| Calcium Mobilization | IC₅₀ | 0.96 | CHO-NPSR | [3] |

| cAMP Formation | IC₅₀ | 45 | CHO-NPSR | [3] |

| ERK Activation | IC₅₀ | 1.3 | CHO-NPSR | [3] |

| NPSR Binding | IC₅₀ | 3.5 | - | [3] |

| NPSR Antagonism | pA₂ | 9.98 | - | [2] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Conditions | Activity | Reference |

| Arginine Vasopressin Receptor V₁B | Up to 10 µM | No significant activity | [3] |

| Panel of 55 Receptors, Channels, and Transporters | 10 µM | No significant activity | [3] |

NPSR Signaling Pathways

Activation of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor, by its endogenous ligand Neuropeptide S (NPS) initiates a dual signaling cascade through Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cAMP and calcium levels triggers downstream signaling events, including the phosphorylation of ERK. This compound acts as an antagonist, blocking these NPS-induced signaling pathways.

Caption: NPSR signaling cascade and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard molecular pharmacology techniques.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit NPS-induced increases in intracellular calcium concentration.

Workflow:

Caption: Workflow for the calcium mobilization assay.

Methodology:

-

Cell Culture: CHO cells stably expressing the human NPSR are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.

-

Dye Loading: After reaching confluency, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Serial dilutions of this compound are added to the wells, followed by a short incubation period.

-

Agonist Stimulation: An EC₈₀ concentration of NPS is added to the wells to stimulate calcium release.

-

Signal Detection: Changes in fluorescence intensity are measured immediately and kinetically using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist effect of this compound is determined by the reduction in the NPS-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to block the NPS-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).

Methodology:

-

Cell Plating: CHO-NPSR cells are seeded in 96-well or 384-well plates and grown to confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Various concentrations of this compound are added to the cells, followed by a brief incubation.

-

Agonist Stimulation: Cells are stimulated with an EC₈₀ concentration of NPS to induce cAMP production.

-

Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The inhibitory effect of this compound on cAMP production is quantified, and IC₅₀ values are determined from the dose-response curves.

ERK Phosphorylation Assay

This assay assesses the inhibitory effect of this compound on the NPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Methodology:

-

Cell Culture and Starvation: CHO-NPSR cells are cultured in multi-well plates and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Compound Incubation: Cells are pre-treated with different concentrations of this compound.

-

NPS Stimulation: An EC₈₀ concentration of NPS is added to stimulate the NPSR signaling cascade leading to ERK phosphorylation.

-

Cell Fixation and Permeabilization: The stimulation is terminated by fixing the cells (e.g., with formaldehyde) and then permeabilizing them (e.g., with Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated ERK (pERK), followed by a fluorescently labeled secondary antibody. A counterstain for total ERK or a nuclear stain may also be used for normalization.

-

Imaging and Analysis: The fluorescence intensity is measured using a high-content imaging system or a plate reader. The ratio of pERK to total ERK or cell number is calculated, and IC₅₀ values are derived from the concentration-response data.

Development of this compound as a Chemical Probe

The development of this compound as a chemical probe for NPSR involved a systematic process of discovery, characterization, and validation.

Caption: Logical workflow for the development of this compound.

In Vivo Applications

This compound has been utilized in preclinical animal models to investigate the role of the NPSR system in various behaviors. Notably, it has been shown to reduce alcohol self-administration in rats, suggesting a potential role for NPSR antagonists in the treatment of alcohol use disorders.[4]

Operant Alcohol Self-Administration Protocol (Rat Model) - General Outline

-

Training: Rats are trained to self-administer an alcohol solution (e.g., 10-20% ethanol) by pressing a lever in an operant conditioning chamber. A second lever, which does not deliver alcohol, serves as a control for general activity.

-

Baseline Responding: Once stable responding for alcohol is established, baseline levels of self-administration are recorded.

-

This compound Administration: this compound is administered (e.g., via intraperitoneal injection) at various doses prior to the self-administration sessions.

-

Data Collection: The number of active and inactive lever presses, as well as the volume of alcohol consumed, are recorded.

-

Analysis: The effect of this compound on alcohol-seeking and consumption is determined by comparing responding and intake after drug administration to baseline levels.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Neuropeptide S Receptor. Its favorable properties, including brain penetrance, make it an invaluable tool for researchers investigating the complex biology of the NPS-NPSR system. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo studies, ultimately contributing to a better understanding of NPSR function and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ML154: A Potent Neuropeptide S Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML154 (also known as NCGC00185684 or NCGC84), a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). This document consolidates key data on its biochemical properties, mechanism of action, and the experimental protocols used for its characterization, aiming to serve as a valuable resource for professionals in neuroscience research and drug development.

Core Properties of this compound

This compound is a non-peptide, brain-penetrant small molecule that acts as a competitive antagonist at the NPSR, a G-protein coupled receptor implicated in a variety of physiological processes, including arousal, anxiety, and addiction[1][2]. Its chemical name is 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridinium bromide[3].

Quantitative Data Summary

The antagonist activity of this compound at the NPSR has been quantified through various in vitro assays. The following tables summarize the key potency and physicochemical properties reported in the literature.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| pA2 | 9.98[3] | A measure of the antagonist's potency, indicating high affinity for the NPSR. |

| IC50 (ERK Phosphorylation) | 9.3 nM[3][4] | The concentration of this compound that inhibits 50% of the NPS-induced ERK phosphorylation. |

| IC50 (cAMP Response) | 22.1 nM[3][5] | The concentration of this compound that inhibits 50% of the NPS-induced cAMP response. |

| IC50 (Calcium Mobilization) | 36.5 nM[3][5] | The concentration of this compound that inhibits 50% of the NPS-induced intracellular calcium mobilization. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H26N2PS.Br |

| Molecular Weight | 545.47 g/mol |

| Purity | ≥99% (HPLC)[3] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |

| CAS Number | 1345964-89-7[5] |

Mechanism of Action and Signaling Pathways

The Neuropeptide S receptor is known to couple to multiple G-protein signaling pathways, primarily Gs and Gq[6][7]. Upon activation by its endogenous ligand, Neuropeptide S, NPSR initiates downstream signaling cascades that lead to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium[6]. This compound exerts its antagonist effect by binding to the NPSR and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

This compound demonstrates biased antagonism, showing a preferential inhibition of the ERK phosphorylation pathway over the cAMP and calcium mobilization pathways, as indicated by its lower IC50 value for ERK phosphorylation[3][5].

Below are diagrams illustrating the NPSR signaling pathway and the inhibitory action of this compound.

Caption: Neuropeptide S Receptor (NPSR) signaling cascade.

Caption: Mechanism of this compound antagonism at the NPSR.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

This assay measures the ability of this compound to inhibit NPS-stimulated phosphorylation of extracellular signal-regulated kinase (ERK).

-

Cell Culture: CHO-K1 cells stably expressing the human Neuropeptide S Receptor (NPSR) are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

The cells are then serum-starved for a defined period (e.g., 4-6 hours) to reduce basal ERK phosphorylation.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

NPS is then added at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a short period (e.g., 5-10 minutes).

-

The reaction is stopped by aspirating the medium and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sandwich ELISA or a cell-based immunofluorescence assay with specific antibodies against p-ERK and total ERK.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. The data are then normalized to the response of NPS alone, and the IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

This assay quantifies the inhibitory effect of this compound on NPS-induced cyclic AMP production.

-

Cell Culture: As described for the ERK Phosphorylation Assay.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

NPS is added at a concentration that produces a robust cAMP response (e.g., EC80) and incubated for a defined period (e.g., 30 minutes).

-

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The amount of cAMP produced is quantified based on a standard curve. The data are normalized to the NPS-stimulated response, and the IC50 value for this compound is calculated.

This assay measures the ability of this compound to block NPS-induced increases in intracellular calcium concentration.

-

Cell Culture: As described for the ERK Phosphorylation Assay.

-

Assay Procedure:

-

Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour) at 37°C.

-

The cells are then washed to remove excess dye.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound or vehicle are added to the wells.

-

NPS is then added at an EC80 concentration, and the change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

-

-

Data Analysis: The increase in fluorescence intensity upon NPS addition corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is calculated as a percentage of the NPS response, and the IC50 value is determined from the concentration-response curve.

Caption: General experimental workflow for characterizing this compound.

In Vivo Applications and Future Directions

This compound has been shown to be brain penetrant and has demonstrated efficacy in preclinical models of addiction[1][3]. Specifically, it has been reported to reduce alcohol self-administration in rats, suggesting a potential therapeutic role for NPSR antagonists in the treatment of alcohol use disorder[1]. Further research is warranted to explore the full therapeutic potential of this compound and other NPSR antagonists in various neurological and psychiatric disorders. The detailed methodologies and consolidated data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. ML-154 - Wikipedia [en.wikipedia.org]

- 2. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ML 154 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML154: A Selective Neuropeptide S Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML154 (also known as NCGC-84) is a potent and selective, non-peptide antagonist of the neuropeptide S receptor (NPSR).[1][2] This G-protein coupled receptor is involved in a variety of physiological processes, including arousal, anxiety, and addiction. The discovery of this compound has provided a valuable chemical probe for elucidating the physiological roles of the NPSR and has shown potential as a therapeutic agent, particularly in the context of alcohol use disorder.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its structure-activity relationship.

Introduction

The neuropeptide S (NPS) system has emerged as a significant area of interest in neuroscience research due to its role in modulating arousal, anxiety, and reward-seeking behaviors. The NPSR, a Gs/Gq-coupled GPCR, is the sole receptor for NPS and is expressed in brain regions associated with these functions.[2] The development of selective antagonists for the NPSR is crucial for validating this receptor as a therapeutic target. This compound was identified through a quantitative high-throughput screen (qHTS) and subsequent medicinal chemistry optimization as a potent and selective NPSR antagonist.[2]

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potent and biased antagonist properties. It preferentially inhibits NPS-induced ERK phosphorylation over cAMP and calcium responses.[2]

| Assay Type | Parameter | Value | Cell Line | Reference |

| NPSR Antagonism | pA2 | 9.98 | [2] | |

| NPS-induced ERK Phosphorylation Inhibition | IC50 | 9.3 nM | CHO-K1 cells expressing NPSR | [2] |

| NPS-induced cAMP Response Inhibition | IC50 | 22.1 nM | CHO-K1 cells expressing NPSR | [2] |

| NPS-induced Calcium Mobilization Inhibition | IC50 | 36.5 nM | CHO-K1 cells expressing NPSR | [2] |

Synthesis of this compound

This compound is an imidazopyridinium analog. The synthesis of this class of compounds generally involves a multi-step process. A representative synthetic scheme is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Representative):

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single source. However, based on the general synthesis of imidazo[1,2-a]pyridines, the following is a representative protocol:

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

-

To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of an α-haloketone.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

-

Wash the precipitate with a cold solvent (e.g., diethyl ether) to afford the crude imidazo[1,2-a]pyridine derivative.

Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core

-

The core structure can be further modified. For this compound, this would involve the introduction of the diphenylphosphinothioyl group. This can be achieved by reacting the imidazo[1,2-a]pyridine with a suitable phosphinothioylating agent.

Step 3: N-Alkylation

-

To a solution of the functionalized imidazo[1,2-a]pyridine in an appropriate solvent (e.g., acetonitrile), add an alkylating agent, such as (2E)-3-phenyl-2-propen-1-yl bromide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

The final product, this compound, can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

NPSR-Mediated Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit NPS-induced increases in intracellular calcium.

Caption: Workflow for the calcium mobilization assay.

Protocol:

-

Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NPSR into black-walled, clear-bottom 384-well microplates at a density of 10,000 cells/well in complete growth medium.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well.

-

Dye Incubation: Incubate the plates for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.

-

Compound Incubation: Incubate for 15-30 minutes at room temperature.

-

NPS Stimulation: Add a solution of NPS to each well to achieve a final concentration that elicits approximately 80% of the maximal response (EC80).

-

Data Acquisition: Immediately measure the fluorescence intensity using a plate reader capable of kinetic measurements (e.g., FLIPR). Data is typically collected for 2-3 minutes.

-

Data Analysis: The antagonist activity is determined by the reduction in the NPS-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

NPSR-Mediated ERK Phosphorylation Assay

This assay quantifies the inhibition of NPS-stimulated phosphorylation of extracellular signal-regulated kinase (ERK).

Caption: Workflow for the ERK phosphorylation assay.

Protocol:

-

Cell Plating and Serum Starvation: Plate CHO-K1/NPSR cells in 96-well plates and grow to confluence. Prior to the assay, serum-starve the cells for 4-6 hours in a serum-free medium.

-

Compound Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

-

NPS Stimulation: Add NPS to a final concentration corresponding to its EC80 for ERK phosphorylation and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The levels of phosphorylated ERK1/2 can be quantified using various methods, such as a sandwich ELISA kit or Western blotting with antibodies specific for phospho-ERK1/2 and total ERK1/2.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the NPS-induced phospho-ERK signal. IC50 values are determined from the dose-response curves.

NPSR-Mediated cAMP Assay

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following NPSR activation.

Caption: Workflow for the cAMP assay.

Protocol:

-

Cell Plating: Seed CHO-K1/NPSR cells into 384-well plates.

-

Compound Pre-treatment: Add varying concentrations of this compound to the cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at room temperature.

-

NPS Stimulation: Add NPS at its EC80 concentration and incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. This typically involves the addition of a lysis reagent containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Data Acquisition: After a further incubation period (typically 1-2 hours), read the plate on an HTRF-compatible plate reader.

-

Data Analysis: The antagonist effect is determined by the increase in the HTRF signal (due to displacement of the d2-labeled cAMP). IC50 values are calculated from the concentration-response curves.

Signaling Pathway of the Neuropeptide S Receptor

The NPSR is coupled to both Gs and Gq proteins. Activation of the NPSR by its endogenous ligand, NPS, initiates downstream signaling cascades that lead to the production of second messengers, including cAMP and inositol trisphosphate (IP3), which in turn mobilizes intracellular calcium. These signaling events converge on the activation of the ERK/MAPK pathway. This compound acts as an antagonist, blocking these downstream effects.

Caption: NPSR signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the neuropeptide S receptor. Its discovery has provided a critical tool for investigating the physiological and pathophysiological roles of the NPS-NPSR system. The detailed experimental protocols and summary of its biological activity presented in this guide offer a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery who are interested in further exploring the therapeutic potential of NPSR modulation. Future research may focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its potential in other CNS disorders where the NPS system is implicated.

References

- 1. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridiniumbromide | C29H26BrN2PS | CID 46930969 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of the Neuropeptide S Receptor (NPSR) in Neurological Disorders: A Technical Guide

Introduction

Discovered in 2004 through reverse pharmacology, Neuropeptide S (NPS) and its cognate receptor, the Neuropeptide S Receptor (NPSR), have emerged as a significant neuromodulatory system with profound implications for a range of physiological and pathological processes.[1][2][3] NPS, a 20-amino acid peptide, is expressed in specific brainstem regions, including the locus coeruleus and parabrachial nucleus, while NPSR exhibits a broader distribution throughout the central nervous system (CNS), particularly in limbic structures like the amygdala and hypothalamus.[4][5] This system is a critical regulator of arousal, wakefulness, anxiety, and fear.[1][6][7] Growing evidence implicates the NPS/NPSR system in the pathophysiology of various neurological and psychiatric disorders, making it a compelling target for novel therapeutic interventions. This guide provides an in-depth technical overview of NPSR's signaling pathways, its role in key neurological disorders, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Signaling Pathways of NPSR

NPSR is a G-protein coupled receptor (GPCR) that, upon binding with its ligand NPS, initiates intracellular signaling cascades primarily through the Gαs and Gαq pathways.[4][8]

-

Gαs Pathway : Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C, which in turn leads to the mobilization of intracellular calcium (Ca2+).

This dual signaling capability allows NPSR to exert diverse and potent effects on neuronal excitability and function.[8]

Caption: NPSR canonical signaling pathways via Gαs and Gαq proteins.

Role of NPSR in Neurological Disorders

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9] The NPS/NPSR system has emerged as a promising therapeutic target for PD.[9][10]

-

NPSR Expression : NPSR mRNA and protein are expressed in dopaminergic areas, including the substantia nigra pars compacta, and are co-expressed with tyrosine hydroxylase (TH)-positive neurons.[10]

-

Neuroprotection : In animal models of PD, central administration of NPS has been shown to protect nigral dopaminergic neurons from degeneration.[9][10] This neuroprotective effect may be mediated by reducing oxidative damage to lipids and proteins and attenuating phosphorylated α-synuclein.[10]

-

Symptom Alleviation : NPS administration improves both motor and non-motor dysfunctions in rodent models of PD.[9][10] This is achieved, in part, by stimulating dopamine release and enhancing dopaminergic transmission in nigral pathways.[9][10]

Anxiety Disorders and Depression

The role of the NPSR system in anxiety is complex, with preclinical and human genetic studies sometimes showing contrasting results.

-

Anxiolytic Effects in Rodents : Central administration of NPS produces robust anxiolytic-like effects in rodents.[11] Conversely, NPSR knockout mice exhibit increased anxiety-like behaviors.[7][11]

-

Human Genetic Associations : In humans, a single nucleotide polymorphism (SNP) in the NPSR1 gene (rs324981, Asn107Ile) is associated with increased risk for anxiety disorders, including panic disorder and post-traumatic stress disorder (PTSD).[1][2][12][13] The T-allele (Ile107) of this SNP leads to a tenfold increase in receptor efficacy, and carriers often exhibit increased amygdala responsiveness to fear-relevant stimuli.[12][13] This suggests the NPSR system's involvement in setting anxiety thresholds.[11] Genetic variations in NPSR are also linked to depression.[4]

Alzheimer's Disease (AD)

While direct evidence linking NPSR to the core pathologies of AD (amyloid plaques and tau tangles) is still developing, its role in neuroprotection and neuroinflammation is highly relevant.

-

Neuroprotective Effects : In animal models, NPS has been shown to exert neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases like AD.[4]

-

Neuroinflammation : Neuroinflammation is a key component of AD pathology.[14][15] The neutrophil-to-lymphocyte ratio (NLR), a marker of systemic inflammation, is elevated in patients with AD and Mild Cognitive Impairment (MCI).[15][16][17] Higher NLR correlates with increased amyloid burden and disease severity, suggesting a link between peripheral inflammation and AD progression.[15] While not directly modulating NPSR, this highlights the importance of inflammatory pathways that may interact with neuropeptide systems.

Epilepsy

The role of the NPS/NPSR system in epilepsy is an emerging area of research. One study highlighted the potential of non-periodic stimulation (NPS) of the nervous system as a therapeutic approach for refractory epilepsy.[18] In a pre-clinical trial on rats, NPS treatment applied to the amygdala proved effective against seizures, suggesting an anticonvulsant effect.[18] Rats treated with NPS took longer to develop generalized tonic-clonic seizures and showed better survival probabilities against myoclonic seizures.[18]

Stroke

The inflammatory response is a critical component of stroke pathophysiology and recovery.[19] Inflammatory markers like the neutrophil-to-lymphocyte ratio (NLR) are associated with functional outcomes after an acute ischemic stroke (AIS).[20] A higher NLR at admission is an independent predictor of poor 90-day prognosis in AIS patients.[20] While studies directly linking NPSR to stroke outcomes are limited, its known role in modulating inflammation suggests it could be a potential therapeutic target in post-stroke recovery.

Quantitative Data Summary

Table 1: NPSR1 Gene Polymorphisms and Associated Disorders

| Polymorphism | Gene | Variant Effect | Associated Neurological/Psychiatric Conditions | Reference(s) |

| rs324981 | NPSR1 | A/T SNP (Asn107Ile) | T-allele (Ile) confers ~10-fold increased receptor efficacy. Associated with increased risk for panic disorder, PTSD, anxiety sensitivity, and alcohol use disorders. | [1][2][13] |

| rs324957 | NPSR1 | Not specified | Associated with increased risk of primary insomnia. | [21] |

| rs324981 | NPSR1 | A/T SNP (Asn107Ile) | Associated with increased risk of primary insomnia. | [21] |

| Haplotypes | NPSR1 | Complex haplotypes | Associated with allergic and inflammatory diseases (e.g., asthma, inflammatory bowel disease). | [3] |

Table 2: Effects of NPSR Ligands in Preclinical Models

| Ligand | Type | Model | Dose/Concentration | Key Finding | Reference(s) |

| Neuropeptide S (NPS) | Agonist | Rodent model of Parkinson's Disease | 10 nmol (i.c.v.) | Ameliorates motor and non-motor dysfunctions; protects dopaminergic neurons. | [10] |

| SHA-68 | Antagonist | Rodent locomotion studies | Systemic injection (dose not specified) | Blocks the locomotor stimulant effects of NPS. | [10] |

| [D-Val⁵]NPS | Antagonist | Rodent locomotion studies | Not specified | Counteracts NPS-induced hyperlocomotion. | [10] |

| NPSR-QA1 derivatives | Antagonist | In vitro cell-based assays | Sub-nanomolar potency | Potent, peripherally restricted NPSR1 antagonists with favorable pharmacokinetics. | [8] |

Experimental Protocols & Workflows

Immunohistochemistry (IHC) for NPSR in Brain Tissue

This protocol describes the localization of NPSR protein in fixed brain tissue sections.

Methodology:

-

Tissue Preparation : Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose solution.

-

Sectioning : Cut 30-40 µm thick sections on a freezing microtome or cryostat. Collect sections free-floating in PBS.[22][23]

-

Antigen Retrieval (Optional) : For some antibodies, heat-induced or enzymatic antigen retrieval may be necessary to unmask the epitope.

-

Blocking & Permeabilization : Wash sections three times in PBS. Incubate for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100, 5% normal goat serum) to block non-specific binding sites and permeabilize membranes.[22]

-

Primary Antibody Incubation : Incubate sections overnight at 4°C with a primary antibody specific to NPSR, diluted in the antibody solution.

-

Secondary Antibody Incubation : Wash sections three times in PBS. Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) that targets the host species of the primary antibody.

-

Counterstaining (Optional) : Stain cell nuclei with DAPI or Hoechst stain for 10-15 minutes.[24]

-

Mounting & Imaging : Wash sections, mount them onto slides, and coverslip using an anti-fade mounting medium. Visualize and capture images using a confocal or fluorescence microscope.

Caption: Experimental workflow for Immunohistochemistry (IHC).

Calcium Imaging Assay for NPSR Activity

This protocol measures changes in intracellular calcium concentration in response to NPSR activation in cultured cells.

Methodology:

-

Cell Culture : Plate CHO or HEK293 cells stably expressing NPSR onto 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading : On the day of the assay, remove the culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.[25][26]

-

Wash : Gently wash the cells with the buffer to remove excess extracellular dye.

-

Compound Addition : Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for approximately 20 seconds.

-

Data Acquisition : Add NPS (agonist), a test compound, or a known antagonist followed by NPS. Continuously record fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) for 2-3 minutes to capture the calcium transient.

-

Analysis : The change in fluorescence intensity (ΔF) over the baseline (F₀) is calculated (ΔF/F₀). Dose-response curves are generated to determine the potency (EC₅₀) of agonists or the inhibitory potency (IC₅₀) of antagonists.

Caption: Experimental workflow for a Calcium Imaging Assay.

Behavioral Phenotyping of NPSR Knockout (KO) Mice

This protocol outlines a series of behavioral tests to assess the function of the NPS/NPSR system by comparing NPSR KO mice to their wildtype (WT) littermates.[7]

Methodology:

-

Animal Subjects : Use adult male NPSR KO mice and age-matched WT littermates as controls to minimize genetic background influences.[7][11] House animals under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Open Field Test (Arousal & Anxiety) : Place a mouse in the center of a novel, open arena (e.g., 50x50 cm). Use video tracking software to record and analyze movement for 15-30 minutes. Key parameters include total distance traveled (locomotion), time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).[7] NPSR KO mice are expected to show reduced exploratory activity.[7][11]

-

Elevated Plus Maze (Anxiety) : The maze consists of two open arms and two enclosed arms elevated from the floor. Place the mouse in the center, facing an open arm. Record behavior for 5 minutes. The primary measures are the number of entries into and the time spent in the open arms versus the closed arms. Increased time in closed arms indicates higher anxiety-like behavior.[7]

-

Light-Dark Box Test (Anxiety) : The apparatus consists of a brightly lit compartment and a dark compartment connected by an opening. Place the mouse in the light compartment and allow it to explore for 10 minutes. Measure the time spent in each compartment and the number of transitions. A preference for the dark compartment is indicative of anxiety.[7]

-

Data Analysis : For each test, compare the performance of NPSR KO mice to WT controls using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Caption: Workflow for behavioral phenotyping of NPSR knockout mice.

Conclusion and Future Perspectives

The Neuropeptide S receptor system is a pivotal modulator of crucial CNS functions, and its dysregulation is increasingly linked to a spectrum of neurological and psychiatric disorders. In Parkinson's disease, NPSR activation offers a dual benefit of symptomatic relief and potential disease modification.[10] In anxiety and stress-related disorders, it represents a key node in the circuits governing fear and arousal, although the translational gap between rodent and human findings requires further exploration.[2]

The future of NPSR-targeted drug development hinges on several key areas. First, the development of potent, selective, and brain-penetrant small-molecule NPSR agonists and antagonists is crucial for moving beyond preclinical studies that often rely on central injections of peptides.[10] Second, peripherally restricted antagonists could offer new therapeutic avenues for inflammatory conditions without CNS side effects.[8] Finally, further investigation into the interaction between NPSR signaling and other neurotransmitter systems, such as the dopaminergic and adenosinergic systems, will be essential to fully understand its therapeutic potential and to design effective combination therapies for complex neurological disorders.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. The Physio-Pharmacological Role of the NPS/NPSR System in Psychiatric Disorders: A Translational Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NPSR1 neuropeptide S receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Neuropeptide S receptor gene variation and neural correlates of cognitive emotion regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil-to-Lymphocyte Ratio in the Alzheimer’s Disease Continuum | MDPI [mdpi.com]

- 15. Neutrophil-to-Lymphocyte Ratio in the Alzheimer's Disease Continuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil to lymphocyte ratio in Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neutrophil to lymphocyte ratio in Alzheimer's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Survival analysis of nonperiodic stimulation (NPS) performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neutrophil-to-Lymphocyte Ratio Predicts Early Neurological Deterioration after Endovascular Treatment in Patients with Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Association of the Neutrophil-to-Lymphocyte Ratio with 90-Day Functional Outcomes in Patients with Acute Ischemic Stroke [mdpi.com]

- 21. Gene polymorphisms (rs324957, rs324981) in NPSR1 are associated with increased risk of primary insomnia: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunohistochemistry (IHC) protocol [hellobio.com]

- 23. hellobio.com [hellobio.com]

- 24. protocols.io [protocols.io]

- 25. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

ML154: A Tool for Interrogating Addiction Pathways via Neuropeptide S Receptor Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The search for novel therapeutic interventions for substance use disorders has led researchers to explore a multitude of signaling pathways within the central nervous system. This guide focuses on ML154 (also known as NCGC-84), a potent and selective antagonist of the Neuropeptide S Receptor (NPSR). While the initial query suggested a link to GPR52, current scientific literature establishes this compound's mechanism of action through the NPSR system. This document will provide a comprehensive overview of this compound's pharmacological properties, its demonstrated effects on addiction-related behaviors, detailed experimental protocols for its use, and a clear visualization of the signaling pathways involved. We will also briefly discuss the G protein-coupled receptor 52 (GPR52) as a separate, emerging target in addiction research.

This compound: A Selective Neuropeptide S Receptor (NPSR) Antagonist

This compound is a non-peptide small molecule that acts as a selective antagonist at the neuropeptide S receptor.[1] It has been investigated for its potential therapeutic applications in conditions such as alcoholism due to its ability to modulate motivation and reward-seeking behaviors.[1]

Quantitative Data on this compound's Pharmacological Activity

The following tables summarize the key quantitative data regarding this compound's potency and selectivity.

| Parameter | Value (IC50) | Assay Type | Cell Line | Reference |

| NPSR Antagonism | 3.5 nM | Not Specified | Not Specified | [2] |

| NPS-induced Calcium Mobilization | 0.96 nM | Calcium Assay | CHO cells expressing NPSR | [2] |

| NPS-induced cAMP Formation | 45 nM | cAMP Assay | CHO cells expressing NPSR | [2][3] |

| NPS-induced ERK Activation | 1.3 nM | ERK Phosphorylation Assay | CHO cells expressing NPSR | [2] |

| NPSR Antagonism (Ca2+ Assay) | 22.1 nM | Calcium Assay | Not Specified | [3] |

| NPSR Antagonism (cAMP Assay) | 36.5 nM | cAMP Assay | Not Specified | [3] |

| NPSR Binding Affinity | 5.0 nM | Binding Assay | Not Specified | [4] |

Table 1: In Vitro Potency of this compound at the Neuropeptide S Receptor.

| Receptor/Transporter | Activity | Concentration | Reference |

| Arginine Vasopressin Receptor V1B | No significant inhibition | Up to 10 µM | [2][4] |

| Panel of 55 other receptors, channels, and transporters | No significant inhibition | 10 µM | [2] |

| Endogenous purinergic receptor | No significant inhibition | Up to 10 µM | [4] |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols involving this compound.

In Vitro Assays for NPSR Antagonism:

-

Calcium Mobilization Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Neuropeptide S Receptor.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Neuropeptide S (NPS) is added to stimulate the receptor.

-

Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the NPS-induced calcium signal.

-

-

cAMP Formation Assay:

-

Cell Line: CHO cells expressing NPSR.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with NPS.

-

Detection: Intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA). The IC50 is determined by the concentration of this compound that inhibits 50% of the maximal NPS-induced cAMP production.

-

-

ERK Phosphorylation Assay:

-

Cell Line: CHO cells expressing NPSR.

-

Treatment: Cells are serum-starved and then pre-treated with different concentrations of this compound.

-

Stimulation: Cells are stimulated with NPS for a defined period.

-

Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Quantification: The ratio of p-ERK to total ERK is quantified, and the IC50 for this compound's inhibition is calculated.

-

In Vivo Studies of Alcohol Self-Administration in Rats:

-

Subjects: Male alcohol-preferring rats are often used.

-

Operant Conditioning: Rats are trained to self-administer alcohol in operant chambers. This involves pressing a lever to receive an alcohol reward.

-

Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 1 mg/kg) before the self-administration session.[2]

-

Behavioral Measures:

-

Alcohol Self-Administration: The number of lever presses and the amount of alcohol consumed are recorded.

-

Progressive Ratio Breakpoint: This measures the motivation for the reward. The number of lever presses required for each subsequent reward increases, and the "breakpoint" is the point at which the animal ceases to respond.

-

Cue- or Stress-Induced Reinstatement: After a period of extinction (lever pressing no longer provides alcohol), the seeking behavior can be reinstated by presenting cues associated with alcohol or by subjecting the animal to a stressor. The effect of this compound on this reinstated behavior is measured.[2]

-

Signaling Pathways and Visualizations

NPSR Signaling Pathway and this compound's Point of Intervention

The Neuropeptide S Receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand Neuropeptide S, primarily couples to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular cAMP and calcium levels. These second messengers, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK). This compound acts as a competitive antagonist, blocking NPS from binding to the receptor and thereby inhibiting these downstream signaling cascades.

Caption: NPSR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's In Vivo Efficacy

The following diagram illustrates a typical workflow for evaluating the effect of this compound on alcohol-seeking behavior in a preclinical model.

Caption: A typical experimental workflow for in vivo studies of this compound.

GPR52: An Emerging Target in Addiction

Separate from the NPSR pathway, G protein-coupled receptor 52 (GPR52) has been identified as a promising therapeutic target for central nervous system disorders, including substance use disorders.[5][6][7] GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been definitively identified.[8] It is highly expressed in the striatum and is coupled to the Gs/olf signaling pathway, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[5][9] Research in this area is focused on developing GPR52 agonists to potentially treat conditions like schizophrenia and addiction.[6][8][10]

GPR52 Signaling Pathway

Caption: The Gs-coupled signaling pathway of GPR52.

Conclusion

This compound is a valuable chemical probe for investigating the role of the Neuropeptide S Receptor pathway in addiction. Its demonstrated efficacy in reducing alcohol self-administration in preclinical models highlights the potential of NPSR antagonism as a therapeutic strategy.[1][2] It is critical for researchers to distinguish this tool and its target, NPSR, from other emerging pathways in addiction research, such as the GPR52 system, where the therapeutic approach currently focuses on agonism. This guide provides the foundational technical information required for the effective use of this compound in the study of addiction and for the accurate interpretation of the resulting data.

References

- 1. ML-154 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphan GPR52 as an emerging neurotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Foundational Research on Neuropeptide S Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide S (NPS) is a 20-amino acid bioactive peptide that has emerged as a significant modulator of various physiological and behavioral processes. Since its discovery through reverse pharmacology, research has illuminated its role in arousal, anxiety, fear memory, and addiction. NPS exerts its effects by activating its cognate G protein-coupled receptor, the Neuropeptide S receptor 1 (NPSR1). This technical guide provides an in-depth overview of the foundational research on NPS signaling, including quantitative data on receptor activation, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

The Neuropeptide S System: Anatomy and Function

The NPS system is characterized by a localized expression of the NPS precursor mRNA, primarily found in a few discrete nuclei within the brainstem, including the pericoerulear region and the parabrachial nucleus. In contrast, the NPS receptor (NPSR1) is widely distributed throughout the brain, with notable expression in the amygdala, hippocampus, thalamus, and hypothalamus, regions critically involved in the regulation of emotion, arousal, and stress responses.[1][2]

Functionally, the NPS system is recognized for its unique ability to promote wakefulness and produce anxiolytic-like effects simultaneously.[2][3][4] Central administration of NPS has been shown to increase locomotor activity and suppress all stages of sleep.[3][4] Concurrently, it reduces anxiety-like behaviors in various preclinical models.[1][5] The NPS system also interacts with other neurotransmitter systems, including the corticotropin-releasing factor (CRF) and hypocretin/orexin systems, to modulate its effects on addiction and stress.[6] Furthermore, polymorphisms in the human NPSR1 gene have been associated with several conditions, including asthma, inflammatory bowel disease, and panic disorders, highlighting its potential as a therapeutic target.[7][8][9]

Quantitative Analysis of NPS Receptor Activation

The activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to Gαs and Gαq proteins. This dual coupling leads to the stimulation of adenylyl cyclase and phospholipase C, respectively, resulting in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. The potency of NPS in activating these signaling pathways has been quantified in various in vitro systems.

| Cell Line | Species | Signaling Pathway | EC50 (nM) | Reference |

| CHO | Human | ERK Phosphorylation | 0.27 ± 0.048 | [2] |

| CHO | Human | Intracellular Calcium | 0.91 ± 0.044 | [2] |

| CHO | Human | cAMP Accumulation | 1.12 ± 0.030 | [2] |

| Primary Hippocampal Neurons | Mouse | Intracellular Calcium | 19.8 ± 1.3 | [7] |

| CHO | Chicken | Intracellular Calcium | 0.23 ± 0.07 | [1] |

| CHO | Chicken | cAMP/PKA Signaling | 0.90 ± 0.07 | [1] |

| CHO | Chicken | MAPK/ERK Signaling | 5.9 ± 0.61 | [1] |

Signaling Pathways and Experimental Workflows

Neuropeptide S Signaling Pathway

The binding of NPS to its receptor, NPSR1, triggers a cascade of intracellular events. The primary signaling mechanism involves the activation of both Gαs and Gαq proteins. Gαs activation stimulates adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand (NPS) and its receptor (NPSR1). This workflow outlines the key steps involved in a typical saturation binding experiment to determine the receptor density (Bmax) and the dissociation constant (Kd).

Experimental Protocols

NPSR1 Radioligand Binding Assay (Saturation Experiment)

This protocol is adapted from standard radioligand binding assay methodologies and is intended for the characterization of NPSR1 using a radiolabeled NPS analog (e.g., [¹²⁵I]-Tyr-NPS).

a. Membrane Preparation:

-

Harvest cells expressing NPSR1 or dissect brain regions of interest.

-

Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

b. Saturation Binding Assay:

-

Prepare serial dilutions of the radioligand (e.g., [¹²⁵I]-Tyr-NPS) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

-

For non-specific binding, prepare another set of triplicate wells for each radioligand concentration, adding a high concentration of unlabeled NPS (e.g., 1 µM) to each well.

-

Add a constant amount of membrane preparation (e.g., 20-50 µg of protein) to each well.

-

Add the serially diluted radioligand to the corresponding wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding to the filter.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

-

Calculate the specific binding for each radioligand concentration by subtracting the average non-specific binding from the average total binding.

-

Plot the specific binding as a function of the radioligand concentration.

-

Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to NPSR1 activation using a fluorescent calcium indicator like Fluo-4 AM and a fluorescence plate reader (e.g., FLIPR).

a. Cell Preparation:

-

Plate cells expressing NPSR1 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

b. Calcium Flux Measurement:

-

Prepare a compound plate with serial dilutions of NPS in assay buffer.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm) over time.

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add the NPS solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decline (e.g., 2-3 minutes).

c. Data Analysis:

-

The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

-

Plot the ΔF or the ratio of maximum to baseline fluorescence (F/F0) against the concentration of NPS.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

cAMP Accumulation Assay

This protocol outlines a method to measure the accumulation of intracellular cAMP following NPSR1 activation, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

a. Cell Stimulation:

-

Seed NPSR1-expressing cells into a 96-well or 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Add serial dilutions of NPS to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

b. cAMP Measurement (HTRF Example):

-

Lyse the cells by adding a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate emission).

c. Data Analysis:

-

Calculate the ratio of the two emission signals (e.g., 665 nm / 620 nm) and normalize the data.

-

The amount of cAMP produced is inversely proportional to the HTRF signal.

-

Plot the normalized HTRF ratio against the concentration of NPS.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The foundational research on neuropeptide S signaling has established it as a critical neuromodulatory system with significant implications for both basic neuroscience and clinical applications. The unique pharmacological profile of NPS, with its dual arousal-promoting and anxiolytic effects, presents a compelling avenue for the development of novel therapeutics for a range of disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of the NPS system and harness its therapeutic potential. The continued investigation into the intricate signaling pathways and physiological functions of NPS and its receptor will undoubtedly pave the way for innovative treatments for anxiety, sleep disorders, and addiction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphpad.com [graphpad.com]

- 6. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

In Vivo Exploratory Studies of ML154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo exploratory studies conducted on ML154 (also known as NCGC-84), a selective, non-peptide antagonist of the neuropeptide S receptor (NPSR). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development of this compound.

Core Findings and Mechanism of Action

This compound has demonstrated efficacy in preclinical animal models, particularly in the context of alcohol addiction and feeding behavior. As a potent antagonist of the NPSR, this compound functions by blocking the physiological effects of its endogenous ligand, neuropeptide S (NPS). In vivo studies have shown that this compound can reduce alcohol self-administration and motivation for alcohol rewards in rats.[1] Furthermore, it has been observed to inhibit the effects of NPS on food intake.[1]

The mechanism of action of this compound involves the modulation of downstream signaling cascades initiated by NPSR activation. The NPSR is a G-protein coupled receptor (GPCR) that couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. Additionally, NPSR activation stimulates the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in neuronal plasticity and behavioral responses. In vitro studies have shown that this compound effectively reduces NPS-induced calcium mobilization, cAMP formation, and ERK activation.[2] Notably, in vivo evidence indicates that this compound blocks alcohol-induced phosphorylation of ERK in the central amygdala, a brain region critically involved in alcohol-seeking behavior.[1]

Quantitative In Vivo Data

The following tables summarize the key quantitative data from in vivo studies of this compound.

| Parameter | Value | Species | Administration Route | Observed Effect | Reference |

| Effective Dose (Alcohol Self-Administration) | 1 mg/kg | Rat | Intraperitoneal (i.p.) | Decreased operant alcohol self-administration and progressive ratio breakpoint. | [1] |

| Effective Dose (Food Intake) | 10 µg | Rat | Intracerebroventricular (i.c.v.) | Inhibited NPS-induced decrease in food intake. | [2] |

Experimental Protocols

Operant Alcohol Self-Administration in Rats

This protocol is based on the methodology described in the study by Thorsell et al. (2013).

1. Animals:

-

Male Wistar rats are used for this study.

2. Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

3. Procedure:

-

Acquisition of Alcohol Self-Administration:

-

Rats are trained to press a lever for a liquid reward. A saccharin-fading procedure is employed to transition the rats from a palatable saccharin solution to a 10% (v/v) ethanol solution.

-

Initially, rats are trained on a Fixed Ratio 1 (FR1) schedule, where each lever press results in the delivery of 0.1 mL of the solution.

-

Once stable responding for the 10% ethanol solution is achieved, the reinforcement schedule is shifted to a Fixed Ratio 3 (FR3), requiring three lever presses for each reward.

-

-

This compound Administration:

-

This compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

-

-

Behavioral Testing:

-

Operant Alcohol Self-Administration: Following this compound or vehicle administration, rats are placed in the operant chambers, and the number of lever presses and the volume of ethanol consumed are recorded over a 30-minute session.

-

Progressive Ratio Responding: To assess the motivation for alcohol, a progressive ratio schedule is used. In this paradigm, the number of lever presses required to obtain each subsequent reward increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single reward, is measured as an indicator of motivation.

-

4. Molecular Analysis:

-

Following the behavioral tests, brain tissue, specifically the central amygdala, is collected to measure the levels of phosphorylated ERK (pERK) by Western blotting or other quantitative methods to assess the effect of this compound on alcohol-induced ERK activation.

Inhibition of NPS-Induced Hypophagia

This protocol is based on the in vivo food intake study mentioned for this compound.

1. Animals:

-

Male rats (strain to be specified based on the original unpublished data or a similar published study).

2. Procedure:

-

Cannula Implantation: Rats are surgically implanted with a guide cannula targeting the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.

-

Acclimation: Animals are individually housed and acclimated to the testing environment and the food measurement procedure.

-

Drug Administration:

-

This compound (10 µg) or vehicle is administered via i.c.v. injection.

-

A short time after this compound administration, neuropeptide S (NPS) is administered via the same route to induce a decrease in food intake (hypophagia).

-

-

Food Intake Measurement:

-

Pre-weighed food is provided to the rats immediately after NPS injection.

-

Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

Visualizations

This compound Mechanism of Action: NPSR Signaling Pathway

Caption: this compound antagonizes the NPSR, blocking NPS-mediated signaling pathways.

Experimental Workflow for Operant Alcohol Self-Administration Study

Caption: Workflow for evaluating this compound's effect on alcohol self-administration.

References

- 1. Behavioral, Neurobiological, and Neurochemical Mechanisms of Ethanol Self-Administration: A Translational Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Designing Cell-Based Assays for Screening 7-Dehydrocholesterol Reductase (DHCR7) Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for designing and implementing robust cell-based assays to identify and characterize inhibitors of 7-dehydrocholesterol reductase (DHCR7). Inhibition of DHCR7, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a depletion of cholesterol, a hallmark of the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). These assays are critical for screening compound libraries for potential therapeutic agents or identifying off-target effects of drug candidates. This note details protocols for a primary screening assay to measure 7-DHC accumulation, a secondary functional assay to assess the impact on Hedgehog signaling, and guidelines for data presentation and interpretation.

Introduction

7-Dehydrocholesterol reductase (DHCR7) is a critical enzyme that catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, the final step in the cholesterol biosynthesis pathway.[1][2] Genetic mutations in the DHCR7 gene that result in reduced or absent enzyme activity cause Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder characterized by a range of congenital abnormalities and neurological deficits.[3][4] The pathophysiology of SLOS is attributed to both the deficiency of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, and the toxic accumulation of 7-DHC.[4]

The identification of compounds that inhibit DHCR7 is of significant interest for several reasons. Firstly, it can aid in the development of chemical probes to study the pathological mechanisms of SLOS and to create cellular and animal models of the disease.[5][6] Secondly, screening for DHCR7 inhibition is crucial in drug development to identify compounds that may have unintended off-target effects, as several FDA-approved drugs have been shown to inhibit this enzyme.[7][8][9]